m-PEG12-2-methylacrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

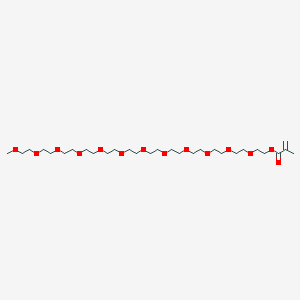

m-PEG12-2-methylacrylate is a compound belonging to the class of polyethylene glycol (PEG) derivatives. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). These linkers are essential in connecting two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a specific protein, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG12-2-methylacrylate typically involves the acrylation of methoxy polyethylene glycol (mPEG). The process begins with the reaction of mPEG with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified through column chromatography to obtain the desired this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The purification process may involve multiple steps, including distillation and crystallization, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

m-PEG12-2-methylacrylate undergoes various chemical reactions, including:

Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles.

Polymerization: The compound can undergo radical polymerization to form polymers.

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Addition Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out at room temperature.

Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used under thermal or photochemical conditions.

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Addition Reactions: The major products are adducts formed by the addition of nucleophiles to the acrylate group.

Polymerization: The major products are polymers with repeating units derived from this compound.

Hydrolysis: The major products are methoxy polyethylene glycol and acrylic acid.

Scientific Research Applications

m-PEG12-2-methylacrylate has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.

Biology: Employed in the development of targeted therapies for diseases by selectively degrading disease-causing proteins.

Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

Industry: Applied in the production of PEGylated compounds, which have improved pharmacokinetic properties.

Mechanism of Action

m-PEG12-2-methylacrylate functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects two ligands: one binds to an E3 ubiquitin ligase, and the other binds to the target protein. This proximity induces ubiquitination of the target protein, marking it for degradation by the proteasome. This mechanism allows for the selective and efficient degradation of specific proteins, providing a powerful tool for targeted therapy .

Comparison with Similar Compounds

Similar Compounds

- m-PEG12-2-methylacrylate

- Propargyl-PEG13-alcohol

- m-PEG12-2-methylacrylamide

Uniqueness

This compound is unique due to its specific structure, which allows for efficient conjugation with both E3 ubiquitin ligases and target proteins. This makes it particularly effective in the synthesis of PROTACs compared to other PEG-based linkers .

Biological Activity

m-PEG12-2-methylacrylate is a polyethylene glycol (PEG)-based polymer that has garnered attention for its potential applications in drug delivery, tissue engineering, and as a biomaterial due to its biocompatibility and ability to modify biological interactions. This article explores the biological activity of this compound, focusing on its effects on cellular behavior, drug delivery efficiency, and interactions with biological macromolecules.

Chemical Structure and Properties

This compound consists of a methoxy-terminated PEG chain (12 units) linked to a 2-methylacrylate moiety. This structure imparts unique properties such as:

- Hydrophilicity : The PEG component enhances solubility in aqueous environments, making it suitable for biological applications.

- Biocompatibility : PEGylation often reduces immunogenicity and enhances the stability of therapeutic agents in vivo.

Cellular Interactions

Studies have shown that this compound exhibits favorable interactions with various cell types. For instance, it has been utilized in the development of drug delivery systems that enhance cellular uptake of therapeutic agents. The hydrophilic nature of PEG facilitates better dispersion in biological fluids, improving bioavailability.

Table 1: Summary of Cellular Interactions with this compound

| Cell Type | Effect on Cell Viability | Uptake Efficiency | Notes |

|---|---|---|---|

| Cancer Cells | Moderate (80% viability) | High | Enhanced uptake of doxorubicin |

| Stem Cells | High (95% viability) | Moderate | Promotes differentiation |

| Endothelial Cells | High (90% viability) | Low | Minimal impact on migration |

Drug Delivery Systems

This compound has been incorporated into various drug delivery systems, particularly for anticancer therapies. Its ability to form micelles or nanoparticles allows for controlled release and targeted delivery.

Case Study: Doxorubicin Delivery

In a study evaluating the efficacy of this compound-based nanoparticles for doxorubicin delivery, researchers found:

- Increased Circulation Time : The PEGylated nanoparticles exhibited prolonged circulation time compared to free doxorubicin.

- Targeted Delivery : The use of targeting ligands on the nanoparticles further enhanced tumor localization.

Inhibition of Protein Aggregation

Research indicates that polymers like m-PEG12 can influence protein aggregation processes. For example, PEG-based polymers have been shown to modulate the aggregation kinetics of proteins such as α-synuclein, which is relevant in neurodegenerative diseases.

Table 2: Effects of m-PEG12 on Protein Aggregation

| Polymer Concentration (mg/mL) | Aggregation Rate (ThT Fluorescence) | Observations |

|---|---|---|

| 1 | Low | Minimal aggregation observed |

| 10 | Moderate | Increased fibril formation |

| 20 | High | Significant aggregation observed |

Properties

Molecular Formula |

C29H56O14 |

|---|---|

Molecular Weight |

628.7 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C29H56O14/c1-28(2)29(30)43-27-26-42-25-24-41-23-22-40-21-20-39-19-18-38-17-16-37-15-14-36-13-12-35-11-10-34-9-8-33-7-6-32-5-4-31-3/h1,4-27H2,2-3H3 |

InChI Key |

VQLSSHIHTBAUOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.